

Physical characteristics and solubility of Oxazolo[4,5-b]pyridine-2-thiol

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Compound of Interest

Compound Name: Oxazolo[4,5-B]pyridine-2-thiol

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An In-Depth Technical Guide to the Physical Characteristics and Solubility of **Oxazolo[4,5-b]pyridine-2-thiol**

Introduction

Oxazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a fused bicyclic system containing both oxazole and pyridine rings, along with a reactive thiol group, it serves as a crucial intermediate in the synthesis of more complex molecules, including kinase inhibitors and antiviral agents.^[1] Its unique structure allows for selective interactions with biological targets, making a thorough understanding of its physical and chemical properties paramount for its effective application in research and drug development.

This guide provides a detailed examination of the core physical characteristics and solubility profile of **Oxazolo[4,5-b]pyridine-2-thiol**. Moving beyond a simple data sheet, this document elucidates the underlying chemical principles governing these properties, offers detailed protocols for their experimental determination, and presents the information in a clear, accessible format for researchers, scientists, and drug development professionals.

Section 1: Core Molecular and Physical Properties

The foundational physical properties of a compound dictate its handling, storage, and behavior in various experimental settings. For **Oxazolo[4,5-b]pyridine-2-thiol**, these properties are intrinsically linked to its molecular structure and, most critically, its tautomeric nature.

Thione-Thiol Tautomerism: A Central Concept

A key feature of **Oxazolo[4,5-b]pyridine-2-thiol** is its existence in a tautomeric equilibrium between the thiol (-SH) form and the thione (=S) form, more accurately named 3H-[1][2]oxazolo[4,5-b]pyridine-2-thione.[3] This equilibrium is not static; its position can be influenced by the compound's physical state (solid vs. solution), solvent polarity, pH, and temperature.[4][5] In the solid state and in many solutions, the thione form is often predominant.[5] This phenomenon is critical as it directly impacts solubility, hydrogen bonding capacity, and spectroscopic signatures.

Caption: Thione-Thiol tautomeric equilibrium of the title compound.

Summary of Physical Data

The following table summarizes the key physical and molecular properties of **Oxazolo[4,5-b]pyridine-2-thiol**. It is important to note that some reported values may correspond to one of the tautomers or a mixture.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ N ₂ OS	[3][6][7][8]
Molecular Weight	152.18 g/mol	[3][7]
Appearance	Solid	[2]
Boiling Point	241-243 °C	[2]
CAS Number	7243-02-9 (thione form); 211949-57-4 (thiol form)	[3][6][7][9]
IUPAC Name	3H-[1][2]oxazolo[4,5-b]pyridine-2-thione /[1][2]oxazolo[4,5-b]pyridine-2-thiol	[2][3]
Storage Conditions	Ambient temperature; Inert atmosphere, 2-8°C for long-term	[2][10]

Section 2: Spectroscopic Profile and Characterization

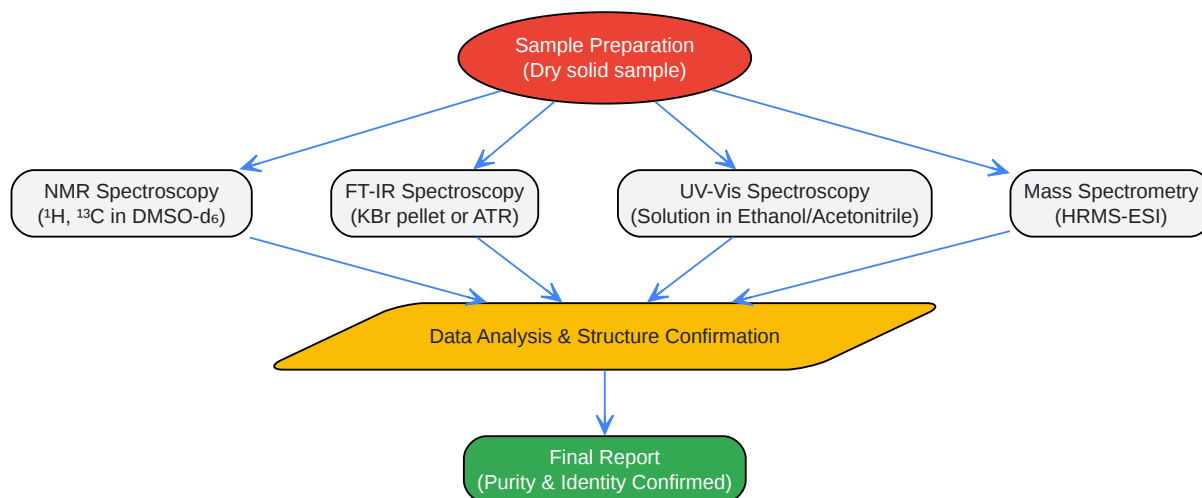
Spectroscopic analysis is essential for confirming the identity and purity of **Oxazolo[4,5-b]pyridine-2-thiol**. The compound's tautomerism will be evident in its spectral data, particularly in IR and NMR spectroscopy.

Expected Spectroscopic Features

- ¹H NMR: In a solvent like DMSO-d₆, one would expect to see signals corresponding to the three aromatic protons on the pyridine ring. A key feature would be a broad singlet corresponding to the N-H proton of the thione tautomer or the S-H proton of the thiol tautomer. The chemical shift of this proton would be highly dependent on the solvent and concentration.
- ¹³C NMR: The spectrum would show six distinct carbon signals. The C=S carbon of the thione form is particularly diagnostic, typically appearing significantly downfield.
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the dominant tautomer. The thione form will exhibit a characteristic C=S stretching vibration. The presence of a strong N-H stretching band would further support the thione structure, whereas a weak S-H stretch would indicate the thiol form.
- UV-Visible Spectroscopy: The electronic transitions ($\pi-\pi^*$) within the conjugated heterocyclic system will result in characteristic absorption bands in the UV region.^[11] The position and intensity of these bands can be sensitive to solvent polarity and pH due to their effect on the tautomeric equilibrium.

Experimental Workflow for Spectroscopic Characterization

The following workflow outlines a comprehensive approach to the spectroscopic characterization of a synthesized batch of **Oxazolo[4,5-b]pyridine-2-thiol**.



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Caption: Workflow for comprehensive spectroscopic characterization.

Section 3: Solubility Profile

The solubility of **Oxazolo[4,5-b]pyridine-2-thiol** is a critical parameter for its use in synthesis, purification, and biological assays. Its amphipathic nature, stemming from the polar heterocyclic core and the variable hydrogen-bonding capacity of the thione/thiol group, results in a nuanced solubility profile.

Factors Governing Solubility

- **Polarity:** The fused heterocyclic ring system imparts significant polarity.
- **Hydrogen Bonding:** The thione tautomer possesses a hydrogen bond donor (N-H) and acceptor (C=S, N atoms), while the thiol tautomer has a weaker donor (S-H) and multiple acceptors. This allows for interactions with protic solvents.

- **Tautomerism:** The equilibrium can shift in different solvents. In polar protic solvents (e.g., alcohols), the thione form, capable of strong N-H hydrogen bonding, is often favored.
- **pH:** In alkaline aqueous solutions, the compound can be deprotonated to form a more soluble thiolate salt, significantly increasing its solubility.

Based on these principles, a qualitative solubility profile can be predicted:

- **High Solubility:** Expected in polar aprotic solvents like DMSO and DMF, which can effectively solvate the polar structure.
- **Moderate Solubility:** Expected in lower alcohols (methanol, ethanol) and potentially in chlorinated solvents like dichloromethane.
- **Low Solubility:** Expected in nonpolar solvents such as hexanes and toluene, and in neutral water.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the industry-standard shake-flask method for determining equilibrium solubility.

Objective: To quantify the solubility of **Oxazolo[4,5-b]pyridine-2-thiol** in various solvents at a controlled temperature.

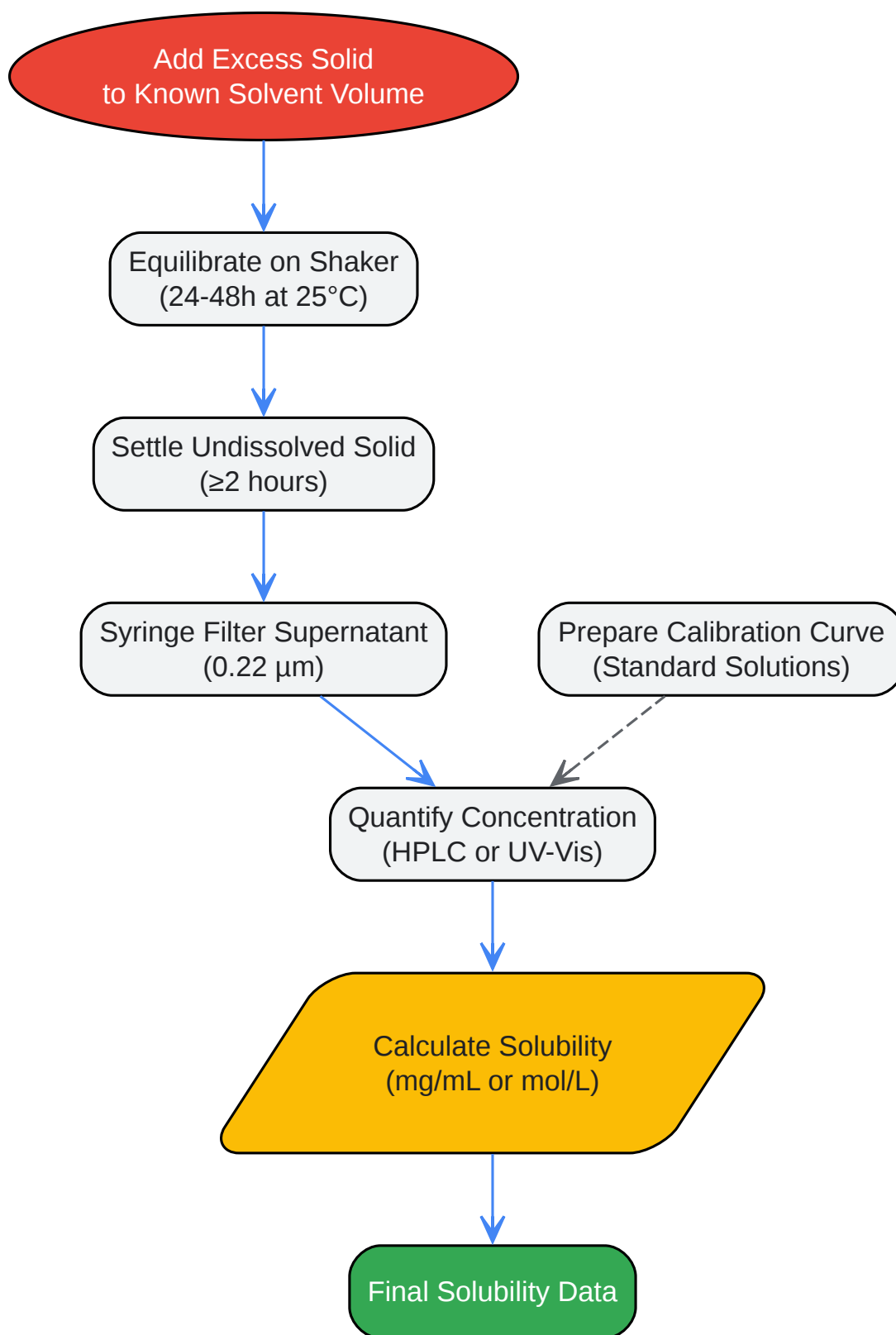
Materials:

- **Oxazolo[4,5-b]pyridine-2-thiol** (crystalline solid)
- Selected solvents (e.g., water, ethanol, acetonitrile, DMSO, hexane)
- Scintillation vials with screw caps
- Orbital shaker with temperature control
- Analytical balance

- Syringe filters (0.22 μm , PTFE or other compatible material)
- HPLC or UV-Vis spectrophotometer for quantification
- Volumetric flasks and pipettes

Procedure:

- Preparation: Add an excess amount of solid **Oxazolo[4,5-b]pyridine-2-thiol** to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.
- Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Shake for 24-48 hours to ensure equilibrium is reached.
- Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
- Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove any undissolved microcrystals.
- Quantification:
 - Prepare a series of standard solutions of known concentrations.
 - Dilute the filtered sample solution with an appropriate solvent to fall within the linear range of the calibration curve.
 - Analyze the standards and the sample using a validated HPLC or UV-Vis method.
- Calculation: Determine the concentration of the saturated solution from the calibration curve. Express the solubility in units such as mg/mL or mol/L.



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Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

Oxazolo[4,5-b]pyridine-2-thiol is a molecule whose utility is deeply connected to its fundamental physical and solubility properties. The central concept of its thione-thiol tautomerism governs its behavior, influencing everything from its spectroscopic signature to its solubility in various media. For researchers engaged in drug discovery and materials science, a firm grasp of these characteristics is not merely academic but a practical necessity for designing robust synthetic routes, developing reliable analytical methods, and formulating effective screening assays. The experimental protocols and theoretical framework provided in this guide offer a comprehensive resource for the successful characterization and application of this valuable heterocyclic building block.

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